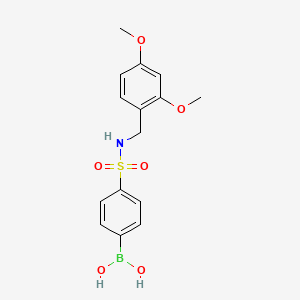

(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid

Description

(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with a sulfamoyl group and a boronic acid moiety

Properties

IUPAC Name |

[4-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO6S/c1-22-13-6-3-11(15(9-13)23-2)10-17-24(20,21)14-7-4-12(5-8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWWRZNHEYKSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid typically involves multiple stepsThe reaction conditions often involve the use of mild and functional group-tolerant reagents, making the process efficient and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The sulfamoyl group can be reduced under specific conditions.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is used as a reagent in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology and Medicine

In biology and medicine, this compound can be used to develop boron-containing drugs and diagnostic agents. Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry

In the industrial sector, (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid can be used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is crucial for their biological activity. This interaction can inhibit enzyme activity or alter the function of biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the sulfamoyl group.

(2-(N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)sulfamoyl)phenyl)boronic acid: Another boronic acid derivative with different substituents on the phenyl ring.

Uniqueness

(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is unique due to the presence of both the sulfamoyl and boronic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid, with the CAS number 1704081-49-1, is a boronic acid derivative notable for its potential biological activities. This compound features a phenyl ring substituted with a sulfamoyl group and a boronic acid moiety, which plays a crucial role in its interaction with biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

The compound's molecular formula is , and it has a molecular weight of 351.19 g/mol. The unique structure allows it to participate in various chemical reactions, including oxidation and substitution, which are essential for its biological interactions.

The biological activity of (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant for inhibiting enzyme activity, particularly serine proteases, which are involved in various physiological processes. The interaction can lead to altered functions of biomolecules, resulting in diverse biological effects.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of phenylboronic acid derivatives, including (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid. Research indicates that boronic acids can exhibit significant anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

- Cell Line Studies : In vitro assays using diverse cancer cell lines have demonstrated that phenylboronic acid derivatives can inhibit cell proliferation effectively. For instance, compounds similar to (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid showed low micromolar IC50 values against ovarian cancer cell lines such as A2780. The observed mechanism involved significant G2/M phase arrest and activation of caspase-3, indicating apoptosis induction .

- Structure-Activity Relationship : A clear structure-activity relationship has been established for this class of compounds. Variations in substituents on the phenyl ring significantly influence their biological activity. For example, the introduction of electron-withdrawing groups like fluorine at specific positions resulted in enhanced antiproliferative activity .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases by forming stable complexes with the active site serine residue. This inhibition can be leveraged in therapeutic contexts where modulation of protease activity is beneficial.

Case Study 1: Anticancer Potential

A study investigated the effects of several phenylboronic acid derivatives on ovarian cancer cells. Results showed that (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid exhibited significant antiproliferative effects compared to controls. The mechanism was linked to cell cycle arrest and increased apoptosis rates as evidenced by flow cytometry and caspase activity assays .

Case Study 2: Protease Inhibition

Another study focused on the inhibitory effects of boronic acids on serine proteases involved in tumor progression. The compound demonstrated effective inhibition of these enzymes in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

The following table summarizes the biological activities and properties of selected boronic acids:

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid | C15H18BNO6S | <10 | Cell cycle arrest; apoptosis induction |

| 2-Fluoro-6-formylphenylboronic acid | C13H10BFO3 | 5 | Cell cycle arrest; caspase activation |

| Phenylboronic acid | C6H7BNO3 | 20 | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.